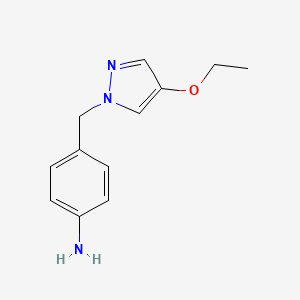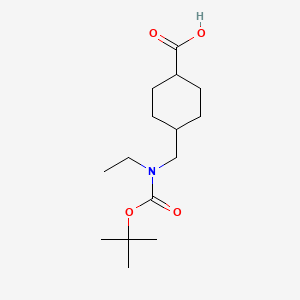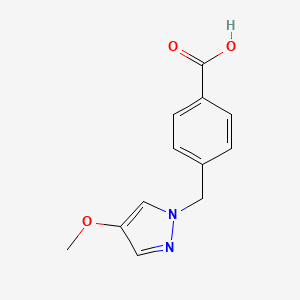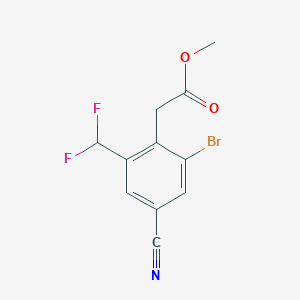
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Descripción general
Descripción
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate is a chemical compound with a molecular weight of 347.24 g/mol and a melting point of 60-62 °C. It is a colorless to yellowish liquid that is soluble in water and ethanol. This compound has a wide range of applications in the fields of science and technology, including synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 1-bromo-4-cyano-6-(difluoromethyl)phenylacetate, 1-bromo-2-cyano-6-(difluoromethyl)phenylacetate, and 1-bromo-3-cyano-6-(difluoromethyl)phenylacetate. It has also been used as an intermediate in the synthesis of numerous drugs, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib. Additionally, it has been used in the synthesis of various polymers, such as poly(this compound) and poly(this compound-co-methyl 2-bromo-2-cyano-6-(difluoromethyl)phenylacetate).
Mecanismo De Acción
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate is a brominating agent that can react with electron-rich compounds to form brominated products. It is believed that the bromination reaction proceeds through a radical mechanism, in which the bromine atom is transferred from the this compound to the electron-rich compound. The brominated product is then isolated by distillation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in fatty acid metabolism, such as fatty acid synthase, acetyl-CoA carboxylase, and 3-hydroxy-3-methylglutaryl-CoA reductase. Additionally, in vivo studies have shown that it can reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. Additionally, it is soluble in water and ethanol, making it suitable for a variety of reactions. The main limitation of this compound is its toxicity; it is classified as a hazardous material and should be handled with caution in the laboratory.
Direcciones Futuras
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has potential for further research in the fields of drug discovery and development, biochemistry, and polymer synthesis. For example, it could
Propiedades
IUPAC Name |
methyl 2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-8(11(13)14)2-6(5-15)3-9(7)12/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPARANXYIBCIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
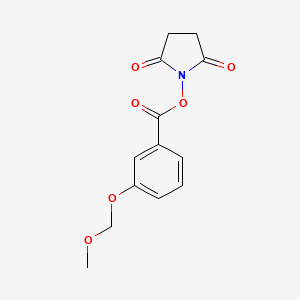
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)
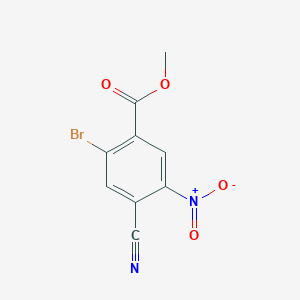
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
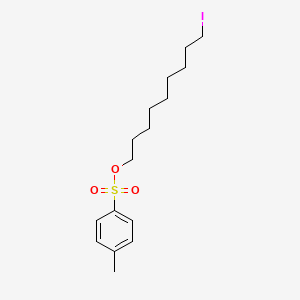
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)

